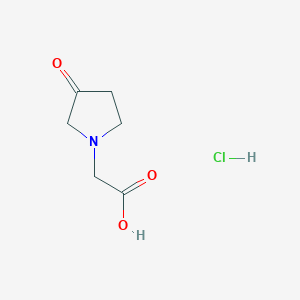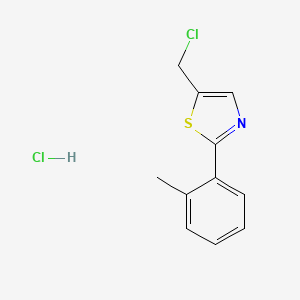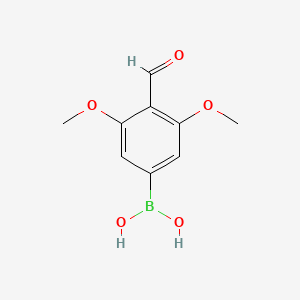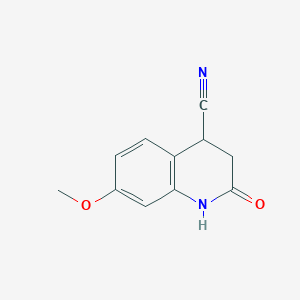![molecular formula C9H8N2O B1457855 6-Méthyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldéhyde CAS No. 1260381-59-6](/img/structure/B1457855.png)
6-Méthyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldéhyde
Vue d'ensemble
Description
6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition du FGFR
La famille des récepteurs du facteur de croissance des fibroblastes (FGFR) joue un rôle crucial dans la signalisation cellulaire, le développement des organes et l'angiogenèse. Une activation anormale des FGFR est associée à plusieurs cancers. Les chercheurs ont développé une série de dérivés de la 1H-pyrrolo[2,3-b]pyridine en tant qu'inhibiteurs puissants du FGFR. Ces composés présentent des activités contre le FGFR1, le FGFR2 et le FGFR3. Par exemple, le composé 4h a démontré une activité inhibitrice significative du FGFR, ce qui en fait un composé de tête prometteur pour une optimisation ultérieure .
Activité anticancéreuse
Les analogues de la 1H-pyrrolo[2,3-b]pyridine ont montré une activité inhibitrice contre diverses lignées cellulaires cancéreuses. Plus précisément, les dérivés de la 6-méthyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldéhyde pourraient être prometteurs dans le traitement du cancer du sein. Le composé 4h a inhibé la prolifération des cellules cancéreuses du sein, induit l'apoptose et supprimé la migration et l'invasion .
Inhibition de la dioxygénation de la tryptophane
La structure du composé suggère un potentiel en tant qu'inhibiteur de la dioxygénation de la tryptophane. La dioxygénation de la tryptophane joue un rôle dans la régulation immunitaire, et son inhibition pourrait avoir des implications pour l'immunomodulation du cancer .
Inhibition de la BACE-1
Les inhibiteurs de la BACE-1 (β-sécrétase) sont étudiés pour le traitement de la maladie d'Alzheimer. Bien que ce composé n'ait pas été directement étudié pour cela, l'échafaudage de la pyrrolo[2,3-b]pyridine peut offrir des informations sur l'inhibition de la BACE-1 .
Recherche sur le cancer de la prostate
Les chercheurs ont exploré les dérivés de la pyrrolo[2,3-b]pyridine dans des études sur le cancer de la prostate. Enquêter sur leurs effets sur l'invasion et la migration des cellules cancéreuses de la prostate pourrait fournir des informations précieuses .
Régulation du cycle cellulaire
La structure du composé suggère des interactions potentielles avec les régulateurs du cycle cellulaire. Enquêter sur ses effets sur la kinase CDK2 et la kinase du cycle de division cellulaire 7 pourrait révéler de nouvelles pistes thérapeutiques .
Propriétés
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-2-8-9(11-3-6)7(5-12)4-10-8/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBJHUXHCBUOTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2)C=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate](/img/structure/B1457773.png)
![N-[4-(2-furyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B1457775.png)



![Imidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B1457783.png)
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1457784.png)


![4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1457787.png)
![2-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457788.png)
![4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1457789.png)

![4-Chloropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1457791.png)
